molecular formula C9H5BrFNO2 B2523322 6-bromo-4-fluoro-1H-indole-2-carboxylic Acid CAS No. 383132-69-2

6-bromo-4-fluoro-1H-indole-2-carboxylic Acid

Cat. No.: B2523322
CAS No.: 383132-69-2
M. Wt: 258.046
InChI Key: XNKKISMQGBBMKM-UHFFFAOYSA-N
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Description

6-bromo-4-fluoro-1H-indole-2-carboxylic acid is a biochemical used for proteomics research . It has a molecular formula of C9H5BrFNO2 and a molecular weight of 258.04 .


Molecular Structure Analysis

The molecular structure of this compound consists of a core indole ring with bromine and fluorine substituents at the 6 and 4 positions, respectively .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 258.04 .

Scientific Research Applications

Indole Derivatives in Synthesis and Drug Development

Indole derivatives, akin to 6-bromo-4-fluoro-1H-indole-2-carboxylic acid, play a pivotal role in synthetic chemistry and drug development. Their structure allows for the creation of diverse bioactive molecules. Indole synthesis methods have evolved, offering various routes for the preparation of indoles, crucial for pharmaceuticals and agrochemicals. These synthetic methodologies are instrumental in designing indole-based drugs, highlighting the indole nucleus's importance in medicinal chemistry (Taber & Tirunahari, 2011).

Carboxylic Acids in Biocatalysis and Environmental Applications

Carboxylic acids, as part of the structure in this compound, are significant in biocatalysis and environmental chemistry. Their ability to inhibit or facilitate microbial growth is crucial in biotechnological applications, including fermentation processes and the development of antimicrobial agents. Understanding the interaction between carboxylic acids and microbes can lead to improved bioprocesses and environmental bioremediation strategies (Jarboe, Royce, & Liu, 2013).

Fluorinated Compounds in Material Science

The presence of fluorine in this compound points to the significance of fluorinated compounds in material science and environmental studies. Fluorinated alternatives to long-chain perfluoroalkyl substances are under investigation for their applications in various industries, including textiles, firefighting foams, and food packaging. These studies aim to find safer, less environmentally persistent alternatives without compromising functionality (Wang et al., 2013).

Future Directions

Indole derivatives, including 6-bromo-4-fluoro-1H-indole-2-carboxylic acid, continue to attract attention due to their significant roles in natural products and drugs . Future research will likely continue to explore the synthesis methods, biological activity, and potential applications of these compounds .

Mechanism of Action

Target of Action

6-bromo-4-fluoro-1H-indole-2-carboxylic Acid, as an indole derivative, has been found to bind with high affinity to multiple receptors These receptors are the primary targets of this compound and play a crucial role in its biological activity

Mode of Action

The mode of action of this compound involves its interaction with these targets. The compound binds to the receptors, leading to changes in the receptor’s function. This interaction can result in the inhibition or activation of the receptor, thereby altering the biochemical processes within the cell .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. Given its potential biological activities, this compound could have a wide range of effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

6-bromo-4-fluoro-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . The compound’s interactions with biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, the compound may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Alternatively, it may activate other enzymes by inducing conformational changes that enhance their catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of viral load . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism and energy production . Additionally, it can affect the levels of various metabolites, such as amino acids and nucleotides, by modulating the activity of enzymes involved in their synthesis and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Once inside the cell, it may bind to cytoplasmic or nuclear proteins, affecting its distribution and accumulation in different cellular compartments.

Properties

IUPAC Name

6-bromo-4-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKKISMQGBBMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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